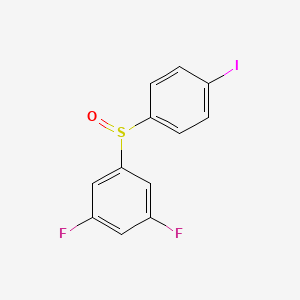
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene is an organic compound characterized by the presence of fluorine, iodine, and sulfinyl functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the deiodinated product.
Substitution: Formation of substituted derivatives with amines or thiols.
科学的研究の応用
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with various reagents and catalysts to form new bonds and products. The molecular targets and pathways involved can vary widely based on the reaction conditions and the desired outcome.
類似化合物との比較
Similar Compounds
1,3-Difluorobenzene: Lacks the iodine and sulfinyl groups, making it less reactive in certain types of chemical reactions.
1,3-Difluoro-5-iodobenzene:
1,3-Difluoro-5-(phenylsulfinyl)benzene: Similar structure but without the iodine atom, leading to different reactivity and uses.
Uniqueness
1,3-Difluoro-5-((4-iodophenyl)sulfinyl)benzene is unique due to the combination of fluorine, iodine, and sulfinyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
特性
分子式 |
C12H7F2IOS |
|---|---|
分子量 |
364.15 g/mol |
IUPAC名 |
1,3-difluoro-5-(4-iodophenyl)sulfinylbenzene |
InChI |
InChI=1S/C12H7F2IOS/c13-8-5-9(14)7-12(6-8)17(16)11-3-1-10(15)2-4-11/h1-7H |
InChIキー |
ZCBGUAWOYDNKHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)C2=CC(=CC(=C2)F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
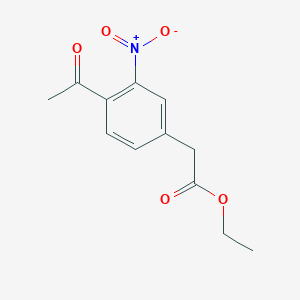
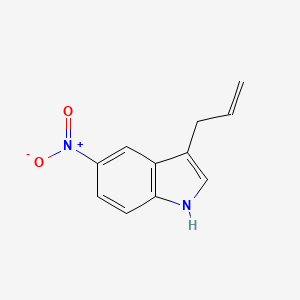
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)

![5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13676479.png)
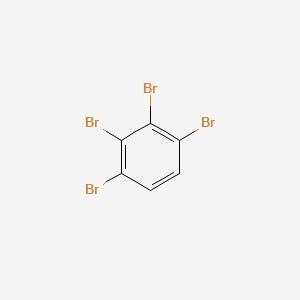
![Methyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13676493.png)
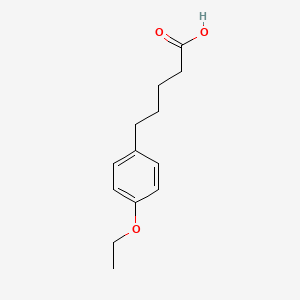
![3-[Dimethyl(phenyl)silyl]phenylboronic Acid](/img/structure/B13676503.png)
![Methyl 4-[2-(Benzylthio)-1-hydroxyethyl]-1-Boc-piperidine-4-carboxylate](/img/structure/B13676505.png)
